N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3-(trifluoromethyl)benzamide
Beschreibung
N-{2-[4-(Dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3-(trifluoromethyl)benzamide is a benzamide derivative featuring a trifluoromethyl group at the 3-position of the benzoyl moiety, an ethyl linker substituted with a 4-(dimethylamino)phenyl group, and a 4-phenylpiperazine moiety.
Eigenschaften
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31F3N4O/c1-33(2)24-13-11-21(12-14-24)26(35-17-15-34(16-18-35)25-9-4-3-5-10-25)20-32-27(36)22-7-6-8-23(19-22)28(29,30)31/h3-14,19,26H,15-18,20H2,1-2H3,(H,32,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMILAQBIZJXKET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3-(trifluoromethyl)benzamide involves multiple steps. The synthetic route typically starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common reagents used in the synthesis include dimethylamine, phenylpiperazine, and trifluoromethylbenzoyl chloride. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Analyse Chemischer Reaktionen
N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Wissenschaftliche Forschungsanwendungen
N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3-(trifluoromethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: The compound is investigated for its effects on different physiological pathways and its potential use in drug development.
Biological Research: Researchers explore its interactions with cellular components to understand its mechanism of action and potential therapeutic benefits.
Wirkmechanismus
The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets within the body. The compound binds to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Key Structural Features of Analogs:
Key Observations :
- Trifluoromethyl Position: The target compound’s 3-(trifluoromethyl)benzamide group is shared with analogs in and , which exhibit enhanced metabolic stability and receptor-binding selectivity compared to non-fluorinated analogs .
- For example, the ethoxyethyl linker in ’s compound improved solubility but reduced D3 receptor affinity compared to shorter linkers .
- Piperazine Substituents : Replacing the target’s 4-phenylpiperazine with 3-(trifluoromethyl)phenyl () or 2-(trifluoromethyl)phenyl () alters electronic properties and steric bulk, influencing binding to targets like dopamine D3 receptors or FLT3 kinases .
Pharmacological and Physicochemical Properties
While direct data for the target compound are unavailable, inferences can be drawn from analogs:
- Trifluoromethyl Group : Enhances lipophilicity (logP) and metabolic stability, as seen in ’s compound, which showed prolonged half-life in vitro .
- Piperazine Moieties : 4-Phenylpiperazine (target) vs. 3-(trifluoromethyl)phenylpiperazine () may differentially affect dopamine D3 vs. D2 receptor selectivity, a trend observed in related ligands .
- Linker Length : Ethyl linkers (target) may favor CNS penetration over bulkier pentyl or ethoxyethyl linkers, which are associated with peripheral activity .
Biologische Aktivität
N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3-(trifluoromethyl)benzamide is a synthetic compound with significant potential in medicinal chemistry, particularly in the modulation of neurotransmitter systems. Its complex structure features a dimethylamino group, a phenylpiperazine moiety, and a trifluoromethylbenzamide group, which contribute to its biological activity.
- Molecular Formula : C26H31F3N4O2
- Molecular Weight : 496.578 g/mol
- CAS Number : 946244-89-9
Structure
The compound's structure can be represented as follows:
The biological activity of this compound primarily revolves around its interaction with dopamine receptors, particularly the D3 receptor subtype. It has been shown to exhibit selective binding properties that are crucial for its potential therapeutic applications in neuropsychiatric disorders such as schizophrenia and addiction.
Binding Affinity
Research indicates that this compound has a significant binding affinity for dopamine receptors. The Ki value, which indicates the potency of the compound in displacing radiolabeled dopamine from D3 receptors, suggests that it could serve as a promising candidate for further drug development.
In Vitro Studies
In vitro studies have demonstrated that this compound can modulate neurotransmitter release and receptor activity. For instance, it has been shown to enhance dopamine signaling in neuronal cultures, which is relevant for conditions characterized by dopaminergic dysfunction.
Case Studies and Applications
- Schizophrenia Treatment : Clinical studies have explored the efficacy of compounds similar to this compound in treating schizophrenia by targeting D3 receptors to alleviate symptoms.
- Addiction Therapy : The role of this compound in addiction therapy is being investigated, focusing on its ability to modulate reward pathways in the brain.
Data Table: Summary of Biological Activity Studies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
